molecular formula C22H30N2O B2389264 3-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide CAS No. 852138-06-8

3-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide

Numéro de catalogue: B2389264
Numéro CAS: 852138-06-8
Poids moléculaire: 338.495
Clé InChI: WCQVYQYKVYRAOP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide is a novel synthetic compound based on the 2,3,4,9-tetrahydro-1H-carbazole scaffold, a structure of high interest in medicinal chemistry for its diverse biological activities. This compound is presented for research use to investigate its potential in oncology and anti-infective applications. Compounds sharing this core structure have demonstrated significant anti-cancer activity against various human cell lines, including MCF-7 (breast cancer), HTC116 (colorectal cancer), and A596 (non-small cell lung cancer) . The proposed mechanism of action for related tetrahydrocarbazoles involves the induction of DNA damage and disruption of mitochondrial function, leading to cell cycle arrest and the activation of apoptotic pathways . Furthermore, specific analogs have been identified as potent inhibitors of the YAP1/TAZ transcriptional co-activators within the Hippo signaling pathway, a key regulator of cell proliferation and a promising target in cancers such as bladder cancer . Beyond oncology, the tetrahydrocarbazole scaffold shows promise in anti-infective research . Closely related carbazole compounds exhibit potent activity against the tachyzoite-stage growth of the protozoan parasite Toxoplasma gondii , with studies suggesting their mechanism may involve acting as protonophore uncouplers to collapse the proton motive force . This multifaceted biological profile makes 3-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide a valuable chemical tool for probing new therapeutic strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Propriétés

IUPAC Name

3-cyclohexyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c25-22(13-11-16-6-2-1-3-7-16)23-15-17-10-12-21-19(14-17)18-8-4-5-9-20(18)24-21/h10,12,14,16,24H,1-9,11,13,15H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQVYQYKVYRAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide typically involves the reaction of cyclohexylamine with a suitable carbazole derivative under controlled conditions. One common method involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . The resulting intermediate is then further reacted with propanoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as ionic liquids as catalysts, can also be employed to enhance the efficiency and sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Applications De Recherche Scientifique

3-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparaison Avec Des Composés Similaires

Research Findings and Functional Insights

  • Hydrogen-Bonding Patterns : The propanamide NH and carbonyl groups in the target compound likely participate in hydrogen-bond networks, akin to patterns observed in supramolecular assemblies of similar amides .
  • Synthetic Challenges : Unlike benzamide analogs (e.g., N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide ), the propanamide linker requires precise coupling strategies to avoid racemization, as seen in the synthesis of stereochemically complex derivatives .
  • Biological Potential: While fentanyl analogs target opioid receptors, the tetrahydrocarbazole scaffold in the target compound may interact with serotonin or dopamine receptors, common for carbazole derivatives .

Activité Biologique

3-Cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide is a compound derived from the carbazole scaffold, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₈H₂₃N
  • Molecular Weight : 271.39 g/mol
  • IUPAC Name : 3-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide

Research indicates that compounds based on the tetrahydrocarbazole structure exhibit significant interaction with the CRTH2 receptor , which is a chemoattractant receptor homologous molecule expressed on Th2 cells. This receptor plays a crucial role in mediating inflammatory responses and allergic reactions. The antagonism of CRTH2 can lead to therapeutic benefits in conditions such as asthma and other allergic diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydrocarbazole derivatives. For instance, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines including:

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Induction of apoptosis
HTC11615.0Cell cycle arrest
A59610.0DNA damage induction

In vitro assays demonstrated that these compounds disrupt mitochondrial function and induce DNA damage, leading to apoptosis in cancer cells .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by modulating cytokine release and inhibiting pathways associated with inflammation. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as IL-4 and IL-5 .

Case Studies

  • Study on Anticancer Activity :
    A study investigated the effects of a related tetrahydrocarbazole compound on breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups. The compound was administered at varying concentrations, with an IC50 value established at 12.5 µM.
  • Anti-inflammatory Effects :
    In a murine model of asthma, administration of the compound resulted in decreased airway hyperresponsiveness and reduced eosinophilic infiltration in lung tissues. This suggests its potential as a therapeutic agent in allergic inflammatory conditions.

Q & A

Q. What are the key synthetic challenges in preparing 3-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide, and how can they be addressed methodologically?

The synthesis involves multi-step reactions, including carbazole core functionalization and propanamide coupling. Challenges include regioselectivity in carbazole substitution and steric hindrance during cyclohexyl group introduction. Methodological solutions:

  • Use Schiff base intermediates to direct substitution on the carbazole moiety .
  • Optimize coupling reactions (e.g., HATU/DMAP-mediated amidation) to improve yields .
  • Monitor purity via HPLC and TLC with UV-active visualization agents .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

Structural confirmation requires:

  • NMR spectroscopy (1H/13C) to verify cyclohexyl protons (δ 1.2–2.1 ppm) and carbazole aromaticity (δ 6.8–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., [M+H]+ at m/z 395.23) .
  • X-ray crystallography (if crystalline) to resolve stereochemistry and hydrogen-bonding patterns .

Q. What preliminary biological screening methods are recommended for assessing its pharmacological potential?

  • In vitro binding assays (e.g., fluorescence polarization for BRD4 bromodomain interaction studies) .
  • Cell viability assays (MTT or ATP-luminescence) to evaluate cytotoxicity in cancer cell lines .
  • Enzyme inhibition assays (e.g., kinase profiling) to identify off-target effects .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed binding modes of this compound with BRD4 bromodomains?

Structural contradictions (e.g., competing hydrogen-bond networks) are addressed via:

  • SHELXL refinement of X-ray data (1.5–2.0 Å resolution) to model electron density maps accurately .
  • Graph set analysis of hydrogen bonds (e.g., R²₂(8) motifs) to validate interactions with Asn140 and Tyr97 in BRD4 .
  • Molecular dynamics simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes .

Q. What strategies optimize the compound’s selectivity for 5-HT1F receptors over other serotonin subtypes?

  • Comparative molecular field analysis (CoMFA) to map steric/electrostatic differences between receptor subtypes .
  • Site-directed mutagenesis of 5-HT1F (e.g., D112A mutation) to test critical binding residues .
  • Free-energy perturbation (FEP) calculations to predict ΔΔG values for substituent modifications .

Q. How do ring puckering dynamics in the tetrahydrocarbazole moiety influence bioactivity?

  • Cremer-Pople parameters quantify puckering amplitude (θ) and phase angle (φ) via crystallographic coordinates .
  • Conformational clustering (e.g., using Principal Component Analysis on MD trajectories) links puckering states to binding affinity .
  • Synthetic analogs with locked ring conformations (e.g., bridged carbazoles) can isolate puckering effects .

Q. What experimental and computational methods reconcile discrepancies in SAR studies for carbazole-propanamide derivatives?

Discrepancies arise from solvation effects or assay variability. Mitigation strategies:

  • Consistent assay protocols (e.g., standardized ATP concentrations in kinase assays) .
  • QM/MM calculations to model solvent-accessible surface areas (SASA) and hydration effects .
  • Meta-analysis of published IC₅₀ values to identify outlier datasets .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.